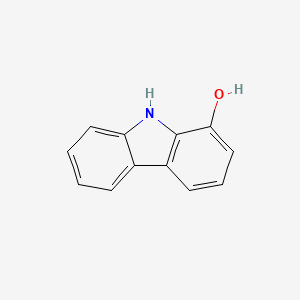

9H-carbazol-1-ol

Vue d'ensemble

Description

9H-carbazol-1-ol is a useful research compound. Its molecular formula is C12H9NO and its molecular weight is 183.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activités antimicrobiennes

Des dérivés de 9H-carbazol-1-ol ont été synthétisés et étudiés pour leurs propriétés antimicrobiennes. Ces composés ont montré une efficacité contre une variété de souches microbiennes, indiquant un potentiel pour le développement de nouveaux agents antimicrobiens .

Caractérisation des produits d'oxydation

Des recherches ont été menées sur les produits d'oxydation du this compound, explorant les taux de transformation dans différentes conditions de culture. Cela a des implications pour les applications pharmacologiques et les études de biodégradation environnementale .

Applications pharmacologiques

Le this compound est précieux pour ses applications pharmacologiques polyvalentes. Des études ont porté sur ses dérivés produits par des bactéries utilisant le biphényle, ce qui peut conduire au développement de nouveaux produits pharmaceutiques .

Électropolymérisation

Les dérivés du carbazole, y compris le this compound, sont utilisés dans l'électropolymérisation. Ils conviennent à un large éventail d'applications telles que les biosenseurs, l'inhibition de la corrosion, le photovoltaïque, les dispositifs électroluminescents, les transistors à effet de champ et les supercondensateurs .

Mécanisme D'action

Mode of Action

For instance, they can inhibit the activity of enzymes or bind to receptors, altering their function . The specific interactions and resulting changes caused by 1-Hydroxycarbazole would require further investigation .

Biochemical Pathways

1-Hydroxycarbazole is primarily converted from 9H-carbazole by biphenyl-utilizing bacteria . This conversion involves the formation of 9H-carbazol-3-ol from the corresponding dihydrodiols .

Result of Action

Carbazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, antiparasitic, antiviral, anticancer, adrenoceptor blocking, and protein-kinase inhibition activities .

Action Environment

The action of 1-Hydroxycarbazole can be influenced by various environmental factors. For instance, the presence of biphenyl has been shown to enhance the yield of 1-Hydroxycarbazole during co-cultivation with certain bacterial strains

Analyse Biochimique

Biochemical Properties

9H-Carbazol-1-ol is primarily converted from 9H-carbazole by biphenyl-utilizing bacteria . It interacts with various enzymes and proteins, playing a significant role in biochemical reactions. The nature of these interactions is complex and multifaceted, involving a range of biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors It may also affect metabolic flux or metabolite levels

Propriétés

IUPAC Name |

9H-carbazol-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-7,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPAUIDFWFXLKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210618 | |

| Record name | 1-Hydroxycarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61601-54-5 | |

| Record name | 1-Hydroxycarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061601545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxycarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

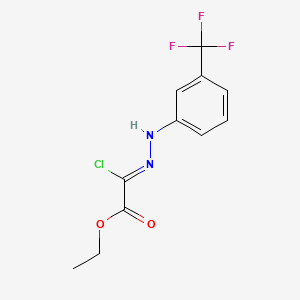

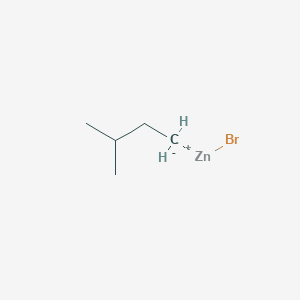

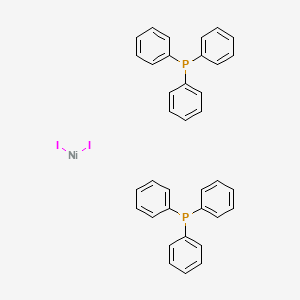

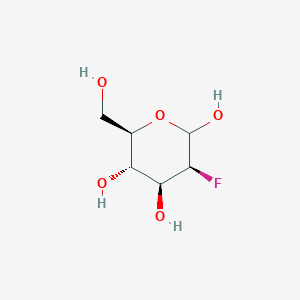

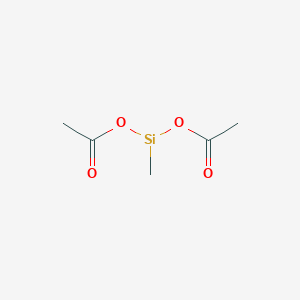

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

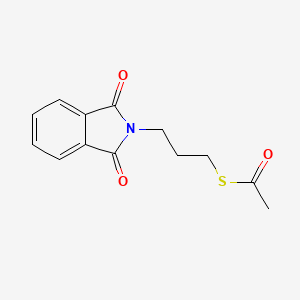

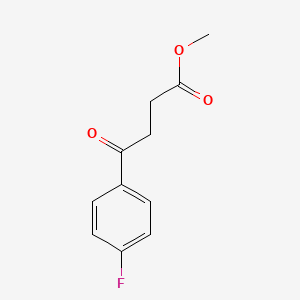

Feasible Synthetic Routes

Q1: What are some common synthetic approaches to access 1-hydroxycarbazoles?

A1: Several strategies have been explored for the synthesis of 1-hydroxycarbazoles and their derivatives:

- Palladium-catalyzed cyclization: This approach offers a regioselective route to 1-hydroxycarbazoles under aerobic conditions. []

- Lewis acid-catalyzed benzannulation: This method employs 5-(indolyl)2,3-dihydrofuran acetals as starting materials and uses Lewis acids to promote an intramolecular ring-opening benzannulation reaction, yielding 1-hydroxycarbazole-2-carboxylates. []

- Anionic [4+2] cycloaddition: This approach utilizes furoindolones as starting materials and proceeds through an anionic [4+2] cycloaddition to afford 1-hydroxycarbazoles regioselectively. This strategy has been successfully applied to the synthesis of murrayafoline-A. [, ]

Q2: Can 1-hydroxycarbazoles be used as building blocks for more complex molecules?

A2: Yes, 1-hydroxycarbazoles serve as versatile synthons for constructing various heterocyclic systems. For example, they can be transformed into:

- Pyrano[2,3-a]carbazoles: These compounds are accessible through reactions with reagents like dimethyl acetylenedicarboxylate (DMAD), ethyl 2-methylacetoacetate, or through multicomponent reactions involving benzaldehydes/isatins and malononitrile. [, , ]

- Furo[2,3-a]carbazoles: These derivatives can be synthesized by reacting 1-hydroxycarbazoles with compounds like chloroacetone or phenacyl bromide. [, ]

- Benzo[1,2-b]-1,4-thiazepino[2,3-a]carbazoles: These compounds are accessible through reactions with o-aminothiophenol. []

- Pyrazolino- and isoxazolo-[2,3-a]carbazoles: These fused heterocycles can be prepared by utilizing 2-acetyl-1-hydroxycarbazoles as starting materials. []

- Quinolino[2,3-a]carbazoles and pyrano[2,3-a]carbazoles: These compounds can be synthesized by reacting 1-hydroxycarbazoles with anthranilic acid or malonic acid, respectively. []

Q3: How does the reactivity of 1-hydroxycarbazole differ from carbazole?

A3: The presence of the hydroxyl group in 1-hydroxycarbazole significantly influences its reactivity compared to carbazole. This hydroxyl group:

- Enables facile acylation and alkylation: This allows for the introduction of various substituents at the 1-position, which can be further elaborated to access a diverse range of carbazole derivatives. [, , , , , , , ]

- Participates in hydrogen bonding: This property can affect the compound's solubility, stability, and interactions with biological targets. []

- Can undergo oxidation: This transformation leads to the formation of carbazolequinones, some of which are naturally occurring compounds like murrayaquinone A and koeniginequinone A. []

Q4: What is the role of trifluoroacetic acid in some reactions involving 1-hydroxycarbazole?

A4: Trifluoroacetic acid serves as a catalyst and promotes the condensation of 1-hydroxycarbazoles with various electrophiles, such as acetyl chloride, phenylpropiolic acid, and salicylic acid. [, , ]

Q5: Does 1-hydroxycarbazole exhibit any notable biological activity?

A5: Yes, 1-hydroxycarbazole demonstrates interesting biological activities, including:

- Mutagenic activity: Studies have shown that 1-hydroxycarbazole displays increased mutagenic activity compared to unsubstituted carbazole in the CHO/HGPRT assay, indicating its potential genotoxicity. []

- Fluorescence sensing: 1-Hydroxycarbazole can function as a fluorescent sensor for anions like fluoride and chloride due to its ability to engage in hydrogen bonding interactions. []

Q6: Are there any known natural products containing the 1-hydroxycarbazole scaffold?

A6: Yes, several natural products incorporate the 1-hydroxycarbazole core structure, including:

- Murrayafoline A: This bioactive compound has been isolated from the stems and leaves of Clausena emarginata. []

- Claulansine D and Mafaicheenamine E: These alkaloids have been synthesized utilizing 1-hydroxycarbazole-derived furo[3,4-b]carbazolones as key intermediates. []

Q7: What is the significance of studying the substrate specificity of carbazole 1,9a-dioxygenase (CARDO)?

A7: CARDO is an enzyme that catalyzes the degradation of various aromatic compounds, including carbazole. Understanding its substrate specificity provides valuable insights into:

- Biodegradation pathways: This knowledge can be applied to develop strategies for bioremediation of environmental pollutants. []

- Enzyme engineering: By modifying the active site of CARDO, researchers can potentially alter its substrate specificity and create enzymes with novel catalytic activities. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl chloro[(4-fluorophenyl)hydrazono]acetate](/img/structure/B1599257.png)

![N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1599266.png)